3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one
Overview
Description
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one, also known as CTMP, is a synthetic compound that belongs to the family of phenylaminoacetophenone derivatives. It is a potent inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of several neurological disorders.
Mechanism of Action
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one acts by binding to the dopamine transporter and inhibiting its activity, which leads to an increase in the extracellular levels of dopamine in the brain. This increase in dopamine levels is responsible for the therapeutic effects of this compound in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the brain, which leads to an improvement in cognitive function and attention. It also has a stimulant effect on the central nervous system, which can lead to increased alertness and wakefulness.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in neurological disorders. However, one of the limitations of this compound is its potential for abuse, which can make it difficult to use in certain lab settings.
Future Directions
There are several future directions for research on 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one, including its potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and its potential for abuse. Finally, research is needed to develop safer and more effective derivatives of this compound for use in clinical settings.
Scientific Research Applications
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in the treatment of several neurological disorders, including attention-deficit hyperactivity disorder (ADHD), Parkinson's disease, and cocaine addiction. It has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
properties
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-1-(4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO2/c1-24-13-5-2-11(3-6-13)16(23)8-9-22-12-4-7-15(18)14(10-12)17(19,20)21/h2-10,22H,1H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFVBTYIOWNNQC-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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